molecular formula C14H18O3 B1325842 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid CAS No. 92864-24-9

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325842
CAS No.: 92864-24-9
M. Wt: 234.29 g/mol
InChI Key: PHIVZYIHGJWKOG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound with a complex structure that includes a dimethylphenyl group and a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-dimethylbenzene with an appropriate acyl chloride, followed by further functional group transformations to introduce the valeric acid moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenylacetic acid: Shares the dimethylphenyl group but differs in the acetic acid moiety.

    3-Methyl-5-oxovaleric acid: Similar valeric acid structure but lacks the aromatic ring.

Uniqueness

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is unique due to the combination of its aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9(7-14(16)17)6-13(15)12-5-4-10(2)11(3)8-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIVZYIHGJWKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645502
Record name 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92864-24-9
Record name 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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